molecular formula C20H21N5OS B2691778 1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 1004186-13-3

1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2691778
CAS No.: 1004186-13-3
M. Wt: 379.48
InChI Key: FFMQYOKFSQDOAW-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a pyridazine ring

Scientific Research Applications

1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and proliferation.

Biochemical Pathways

The inhibition of serine/threonine-protein kinase B-raf by 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone affects the MAPK/ERK pathway . This pathway is involved in cell division, differentiation, and secretion. Disruption of this pathway can lead to altered cell functions and potentially to cell death.

Pharmacokinetics

The compound is a solid, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

The molecular and cellular effects of 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone’s action include the inhibition of cell growth and proliferation due to the disruption of the MAPK/ERK pathway . This can lead to cell cycle arrest and potentially to cell death.

Future Directions

Piperidine derivatives continue to be a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different therapeutic applications . The importance of the piperidine nucleus in the field of drug discovery is highlighted in recent studies .

Preparation Methods

The synthesis of 1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the condensation of a hydrazine derivative with a 1,4-diketone.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled using a suitable linker, such as a sulfanyl group.

    Introduction of the Piperidine Ring:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one can be compared with similar compounds, such as:

    1-Piperidin-1-ylmethyl-1H-benzoimidazole: This compound features a benzoimidazole ring instead of a pyridazine ring, leading to different biological activities and applications.

    3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl): This compound has a similar pyrazole moiety but lacks the pyridazine ring, resulting in distinct chemical properties and reactivity.

The uniqueness of this compound lies in its combination of structural elements, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

1-piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(24-12-2-1-3-13-24)15-27-19-10-9-18(22-23-19)16-5-7-17(8-6-16)25-14-4-11-21-25/h4-11,14H,1-3,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMQYOKFSQDOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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